An In-Depth Technical Guide to 3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride
An In-Depth Technical Guide to 3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride is a hydrophilic, aminooxy-functionalized linker molecule critical to modern bioconjugation and drug development. Its primary utility lies in the chemoselective reaction between its terminal aminooxy group and a carbonyl (aldehyde or ketone) on a target molecule. This reaction, known as oximation, forms a highly stable oxime bond under mild, aqueous conditions. This guide provides a comprehensive overview of its chemical properties, mechanism of action, detailed experimental protocols for its use in bioconjugation, and essential safety information. The stability of the resulting oxime linkage, which is significantly greater than that of corresponding hydrazone bonds, makes this linker an authoritative choice for applications requiring robust, long-term stability, such as in the development of Antibody-Drug Conjugates (ADCs).[1][2]
The Central Role of Aminooxy Linkers in Bioconjugation
In the landscape of chemical biology and therapeutic development, the ability to specifically and stably link different molecular entities is paramount. Bioconjugation strategies have evolved to favor reactions that are highly selective, proceed under physiological conditions (mild pH, aqueous environment), and yield exceptionally stable covalent bonds.[2] This is where aminooxy-functionalized linkers excel.
The core of their utility is the oximation reaction , a condensation reaction between an aminooxy group (R-ONH₂) and an aldehyde (R'-CHO) or ketone (R'-C(O)-R'').[3] This "click chemistry" approach is bioorthogonal, meaning it does not interfere with native biological functional groups, ensuring that the integrity and function of biomolecules like proteins and antibodies are preserved.[4] The resulting oxime linkage (R-O-N=CR'R'') is renowned for its hydrolytic stability, a feature that sets it apart from other carbonyl conjugation chemistries like hydrazone formation.[1]
Compound Profile: 3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride
This specific linker combines the reactive aminooxy headgroup with a short, hydrophilic aminopropyl spacer. The dihydrochloride salt form enhances its solubility and stability for storage and handling.
2.1 Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | 3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride | N/A |
| Synonyms | O-(3-(Dimethylamino)propyl)hydroxylamine dihydrochloride | N/A |
| CAS Number | 56425-32-2 | N/A |
| Free Base CAS | 54197-52-3 | [5][6] |
| Molecular Formula | C₅H₁₆Cl₂N₂O | N/A |
| Molecular Weight | 191.10 g/mol | N/A |
| Appearance | Typically a white to off-white solid | N/A |
| Key Features | Hydrophilic, contains a terminal primary aminooxy group for oxime ligation and a tertiary amine for improved water solubility. | N/A |
Mechanism of Action: The Oxime Ligation
The formation of an oxime bond is a robust and highly reliable conjugation method. The reaction proceeds via a two-step mechanism: nucleophilic addition of the aminooxy nitrogen to the carbonyl carbon, followed by a dehydration step to form the stable C=N double bond of the oxime.
3.1 The Chemistry of Oximation
This reaction is most efficient in a slightly acidic to neutral pH range (typically pH 5.5-7.5).[7] The reaction rate is pH-dependent; mildly acidic conditions can accelerate the dehydration step. A key advantage is the exceptional stability of the resulting oxime bond compared to imines or hydrazones.[7] Studies have shown that the rate constant for oxime hydrolysis can be up to 1000-fold lower than for simple hydrazones under similar conditions.[1][8] This stability is attributed to the higher electronegativity of the oxygen atom in the oxime, which reduces the basicity of the imine nitrogen and its susceptibility to protonation—the first step in hydrolysis.[8][9]
3.2 Catalysis
The rate of oxime formation can be significantly accelerated by the use of a suitable catalyst. Aniline and its derivatives are commonly used for this purpose, typically at concentrations of 10-100 mM.[10] The catalyst functions by forming a more reactive Schiff base intermediate with the carbonyl, which is then displaced by the aminooxy nucleophile.
Diagram: Oxime Bond Formation
Caption: Chemoselective reaction between an aminooxy group and an aldehyde.
Applications in Research and Drug Development
The unique properties of 3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride make it a versatile tool for several advanced applications:
-
Antibody-Drug Conjugates (ADCs): This is a primary application area. The linker can be used to attach a cytotoxic payload to an antibody that has been engineered or modified to contain an aldehyde or ketone group. The exceptional stability of the oxime bond ensures the ADC remains intact in circulation, minimizing off-target toxicity.[9]
-
Glycoprotein and Polysaccharide Labeling: The carbohydrate moieties on glycoproteins can be chemically oxidized using reagents like sodium meta-periodate (NaIO₄) to generate aldehyde groups.[7] These aldehydes then serve as specific handles for conjugation with the aminooxy linker, allowing for site-specific labeling of glycoproteins without affecting the protein backbone.[11]
-
Surface Immobilization: Biomolecules or probes functionalized with this linker can be attached to surfaces (e.g., microarrays, nanoparticles) that have been activated with aldehyde or ketone groups.[3][12]
-
Peptide and Protein Modification: Site-specific incorporation of non-canonical amino acids containing ketone or aldehyde groups allows for precise modification with aminooxy-functionalized probes, tags, or drugs.[13]
Experimental Protocols
The following section provides a generalized, field-proven workflow for the conjugation of an aminooxy linker to a protein containing an aldehyde handle.
5.1 Protocol: Labeling of an Aldehyde-Modified IgG Antibody
This protocol involves two main stages: the generation of aldehyde groups on the antibody's carbohydrate domains and the subsequent oxime ligation reaction.
A. Materials Required
-
IgG Antibody to be labeled (in amine-free buffer like PBS)
-
3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0[10]
-
Sodium meta-periodate (NaIO₄)
-
Ethylene Glycol (to quench oxidation)
-
Aniline (for optional catalysis)
-
Anhydrous DMSO
-
Purification tools (e.g., desalting column, dialysis cassette)
B. Step-by-Step Methodology
-
Preparation of Aldehyde Groups (Oxidation):
-
Rationale: Mild periodate oxidation cleaves the vicinal diols in sialic acid residues on the antibody's Fc region, generating reactive aldehyde groups. Performing this on ice minimizes potential protein denaturation.
-
Prepare a 100 mM solution of NaIO₄ in dH₂O immediately before use.[11]
-
Exchange the antibody into Oxidation Buffer. Adjust the antibody concentration to 2-5 mg/mL.
-
Add the NaIO₄ solution to the antibody to a final concentration of 1-10 mM.
-
Incubate the reaction for 30 minutes on ice, protected from light.[7]
-
Quench the reaction by adding ethylene glycol to a final concentration of 20-100 mM and incubate for 10 minutes at room temperature.[11]
-
Immediately purify the oxidized antibody from excess reagents using a desalting column or dialysis, exchanging it into the Conjugation Buffer (pH 7.0).
-
-
Oxime Ligation Reaction:
-
Rationale: The reaction is performed at a neutral pH to optimize the nucleophilic attack of the aminooxy group. A molar excess of the linker drives the reaction to completion. Aniline catalysis accelerates the rate-limiting dehydration step.
-
Prepare a stock solution of 3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride (e.g., 50 mM) in anhydrous DMSO.[4][7]
-
Add a 20- to 100-fold molar excess of the aminooxy linker solution to the purified, oxidized antibody. The final DMSO concentration should ideally be below 10% (v/v).[4]
-
(Optional but recommended) For catalysis, prepare a 1 M aniline stock in DMSO and add it to the reaction mixture to a final concentration of 10-100 mM.[10]
-
Incubate the reaction for 2-16 hours at room temperature or 37°C with gentle agitation.[10]
-
Monitor the reaction progress using appropriate analytical methods (e.g., SDS-PAGE, Mass Spectrometry) to confirm the shift in molecular weight corresponding to the conjugate.
-
-
Purification of the Conjugate:
-
Rationale: It is crucial to remove unreacted linker and catalyst to prevent interference in downstream applications.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or extensive dialysis against the desired final storage buffer (e.g., PBS).[10]
-
Diagram: Experimental Workflow for Antibody Conjugation
Caption: Workflow for site-specific antibody labeling via oxime ligation.
Synthesis and Characterization
While this guide focuses on application, understanding the synthesis provides context. The synthesis of aminooxy linkers often involves the O-alkylation of protected hydroxylamine derivatives.[14][15] For this specific molecule, a plausible route involves using a precursor like 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (CAS 5407-04-5) and reacting it with a suitable N-protected hydroxylamine, followed by deprotection.[16][17] The synthesis of the chlorinated precursor itself often starts from dimethylamine and a C3 building block.[16]
Characterization of the final product is typically confirmed by ¹H NMR and Mass Spectrometry to verify the chemical structure and purity.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for the dihydrochloride salt is not publicly detailed, hazard information can be inferred from related structures like N,N-Dimethylpropan-1-amine and its chlorinated precursors.[16][18]
7.1 Hazard Identification
| Hazard Type | Classification and Precautionary Statement | Source |
| Acute Toxicity | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. | [18][19] |
| Skin Irritation | Causes skin irritation. Wash hands thoroughly after handling. Wear protective gloves. | [18][20] |
| Eye Damage | Causes serious eye damage/irritation. Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. | [18][19][20] |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust/fumes. Use only in a well-ventilated area. | [18] |
7.2 Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[21]
-
Personal Protective Equipment:
7.3 Storage and Stability
-
Storage Conditions: Store in a cool, dry, well-ventilated place. Keep the container tightly sealed to prevent moisture contamination, as the compound can be hygroscopic.[16] For long-term stability, storage at -20°C is recommended.[22]
-
Stock Solutions: Prepare stock solutions in anhydrous solvents like DMSO.[7] To prevent moisture condensation, allow the vial to warm to room temperature before opening.[7] Store stock solutions at -20°C for up to one month.[7]
Conclusion
3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride is a highly valuable reagent in the chemical biology and drug development toolkit. Its ability to facilitate the formation of exceptionally stable oxime bonds through a chemoselective and bioorthogonal reaction makes it a superior choice for creating robust bioconjugates. The hydrophilic nature of its backbone further enhances its utility in aqueous biological systems. By understanding the underlying chemical principles and adhering to validated experimental protocols, researchers can effectively leverage this linker to construct advanced molecular assemblies, from precisely labeled antibodies to next-generation antibody-drug conjugates.
References
-
Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions...]. (2024, September 25). AxisPharm. Retrieved March 21, 2026, from [Link]
-
Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research, 44(9), 829–839. [Link]
-
Shao, X., et al. (2003). Synthesis of a New Heterobifunctional Linker, N-[4-(Aminooxy)butyl]maleimide, for Facile Access to a Thiol-Reactive 18F-Labeling Agent. Bioconjugate Chemistry, 14(6), 1087–1095. [Link]
-
Shao, X., et al. (2003). Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent. PubMed. Retrieved March 21, 2026, from [Link]
-
Laulhe, S. (2013). Aminooxy reagents for synthesis and analysis: expanding the role of oximation. University of Louisville. Retrieved March 21, 2026, from [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(38), 7523–7526. [Link]
-
Laulhe, S. (2012, August 28). Aminooxy reagents for synthesis and analysis : expanding the role of oximation. SciSpace. Retrieved March 21, 2026, from [Link]
-
Carrico, I. S., et al. (2007). Site-specific chemical protein conjugation using genetically encoded aldehyde tags. Nature Chemical Biology, 3(12), 721–729. [Link]
-
3-(aminooxy)-N,N-dimethylpropan-1-amine(CAS# 54197-52-3). (n.d.). Angene Chemical. Retrieved March 21, 2026, from [Link]
-
3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride: A Comprehensive Overview. (2025, March 5). Self-published. Retrieved March 21, 2026, from [Link]
-
Safety Data Sheet: N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine. (2019, August 28). Chemos. Retrieved March 21, 2026, from [Link]
-
3-C12-18-(even numbered)-alkylamido-N,N-dimethylpropan-1-amino oxide - Registration Dossier. (n.d.). ECHA. Retrieved March 21, 2026, from [Link]
-
3-Amino-N,N-dimethylpropan-1-amine N-oxide. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 3. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 54197-52-3|3-(Aminooxy)-N,N-dimethylpropan-1-amine|BLD Pharm [bldpharm.com]
- 6. angenesci.com [angenesci.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotium.com [biotium.com]
- 12. scispace.com [scispace.com]
- 13. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. chemscene.com [chemscene.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. chemos.de [chemos.de]
- 20. fishersci.es [fishersci.es]
- 21. enamine.enamine.net [enamine.enamine.net]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
